4-甲氧基-N-甲基苯胺盐酸盐

描述

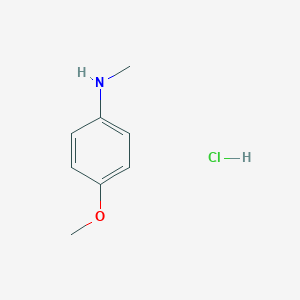

4-Methoxy-N-methylaniline, also known as N-Methyl-4-anisidine, is a chemical compound used in laboratory settings . It is a beige solid with a low melting point . It is also described as crystals or a brick red liquid .

Synthesis Analysis

The synthesis of 4-Methoxy-N-methylaniline involves several stages. In one stage, 4-methoxy-aniline reacts with hydrogen chloride and sodium nitrite in water for 1.75 hours under cooling conditions . In the second stage, the reaction occurs with hydrogen chloride and tin (II) chloride in water at 0 degrees Celsius for 0.5 hours .Molecular Structure Analysis

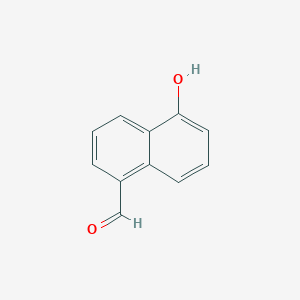

The molecular formula of 4-Methoxy-N-methylaniline is C8H11NO . Its molecular weight is 137.1790 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-N-methylaniline include the reaction with hydrogen chloride and sodium nitrite in water, followed by a reaction with hydrogen chloride and tin (II) chloride in water .Physical And Chemical Properties Analysis

4-Methoxy-N-methylaniline is a solid with a low melting point of 33 - 36 °C / 91.4 - 96.8 °F . It has a boiling point range of 135 - 136 °C / 275 - 276.8 °F at 19 mmHg .科学研究应用

氢氨基烷基化催化

- 4-甲氧基-N-甲基苯胺因其在氢氨基烷基化反应中的反应性而受到研究,这些反应由具有 N,O 螯合配体的钽配合物催化。它在这些反应中比 N-甲基苯胺更具反应性,表明其在有机合成中的潜在用途 (Garcia 等,2013)。

抗菌化合物合成

- 该化合物已用于合成 3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶,该化合物对革兰氏阳性菌表现出有效的抗菌活性,并且是细菌 DNA 聚合酶 IIIC 的竞争性抑制剂 (Zhi 等,2005)。

光电化学研究

- 包括聚(4-甲氧基-N-甲基苯胺)在内的取代聚苯胺因其光电化学性质而受到研究。这项研究有助于理解这些聚合物的电化学行为,这在材料科学中很有价值 (Kilmartin 和 Wright,1999)。

化学反应和合成

- 4-甲氧基-N-甲基苯胺用于各种化学反应和合成中,例如通过阳极氧化制备喹啉 N-酰基和喹啉醚亚胺,表明其在有机化学中的多功能性 (Swenton 等,1993)。

微反应器中的电合成

- 使用 4-甲氧基-N-甲基苯胺将 4-甲基苯甲醚电化学合成为 4-甲氧基-苯甲醛-二甲缩醛已在微反应器装置中得到研究。这项研究对于有机电合成和开发有效的化学生产方法具有重要意义 (Attour 等,2008)。

聚苯胺掺杂

- 已经进行了使用 4-甲氧基-N-甲基苯胺掺杂聚苯胺的研究。这与导电聚合物的开发有关,导电聚合物在电子学和材料科学中具有应用 (Amarnath 和 Palaniappan,2005)。

安全和危害

未来方向

The future directions of 4-Methoxy-N-methylaniline research could involve the exploration of its potential uses in organic synthesis. For instance, formamides, which are closely related to 4-Methoxy-N-methylaniline, represent an abundant class of compounds in organic synthesis . They can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . This process is considered an atom-efficient and green alternative, with either H2 or H2O as sole by-products .

作用机制

Target of Action

4-Methoxy-N-methylaniline hydrochloride, also known as N-Methyl-p-anisidine, is a chemical compound used in various chemical reactions . .

Mode of Action

The mode of action of 4-Methoxy-N-methylaniline hydrochloride is primarily through its participation in chemical reactions. For instance, it can undergo allylation, a process where an allyl group is added to a molecule . The specifics of its interaction with biological targets, if any, are currently unknown.

Biochemical Pathways

It’s known that anilines, the class of compounds to which it belongs, can be synthesized through various methods, including direct nucleophilic substitution and nitroarene reduction .

Pharmacokinetics

It’s worth noting that the lipophilicity of a compound can influence its bioavailability .

Result of Action

It’s known to be used in the synthesis of other compounds , suggesting its primary role may be as a reagent in chemical reactions rather than having direct biological effects.

Action Environment

The action of 4-Methoxy-N-methylaniline hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the allylation of N-methyl-p-anisidine was studied using a quaternary allylammonium cation .

属性

IUPAC Name |

4-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHJDKIZPGLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595579 | |

| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-methylaniline hydrochloride | |

CAS RN |

10541-33-0 | |

| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)